2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide
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Overview
Description
2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular formula of C18H24N2O2.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide has various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which helps to protect against oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha, which helps to reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide in lab experiments is its low toxicity. This compound has been shown to have minimal adverse effects on cells and tissues, making it an ideal candidate for preclinical studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide. One of the directions is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antitumor agent for various types of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide is a promising compound that has shown potential therapeutic properties in various scientific research studies. Its low toxicity and minimal adverse effects make it an ideal candidate for further preclinical studies. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 6-bromohexanoyl chloride to obtain the final product. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
2-(azepan-1-yl)-N-(4-methylbenzyl)-2-oxoacetamide has shown promising results in various scientific research studies. It has been studied for its potential use as an anticonvulsant, antitumor, and anti-inflammatory agent. Additionally, this compound has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-6-8-14(9-7-13)12-17-15(19)16(20)18-10-4-2-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWYAVXMKZGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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